molecular formula C8H17NO3S B074707 1-Piperidinepropanesulfonic acid CAS No. 1132-60-1

1-Piperidinepropanesulfonic acid

Cat. No. B074707
CAS RN: 1132-60-1
M. Wt: 207.29 g/mol
InChI Key: ALDBKVFJKDDXNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which are closely related to 1-piperidinepropanesulfonic acid, has been extensively studied. One-pot multicomponent synthesis strategies are particularly notable for their efficiency in generating highly substituted piperidines. For example, the use of p-toluenesulfonic acid monohydrate as a catalyst facilitates the coupling of aldehydes, amines, and β-ketoesters to yield functionalized piperidines at ambient temperatures, highlighting the synthesis's simplicity and high yield potential (Sajadikhah et al., 2012). Similarly, employing diphenylprolinol silyl ether in a one-pot sequence involving a Michael reaction has proven effective for enantio- and diastereoselective synthesis, showcasing the method's versatility and efficiency (Urushima et al., 2010).

Scientific Research Applications

Nanomagnetic Reusable Catalyst

1-Piperidinepropanesulfonic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized and used as a nanomagnetic reusable catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst demonstrated efficient catalytic activity and could be reused multiple times without significant loss of its catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Corrosion Inhibition of Iron

Research on piperidine derivatives, including 1-Piperidinepropanesulfonic acid, revealed their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption and corrosion inhibition properties, demonstrating significant inhibition efficiency (Kaya et al., 2016).

Inhibition of Thrombin

Stereoisomers of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, a derivative of 1-Piperidinepropanesulfonic acid, were synthesized and tested for inhibitory effects on thrombin. The study found significant variation in inhibitory potency depending on the stereo-configuration of the piperidinecarboxylic acid portion (Okamoto et al., 1981).

Synthesis of Anticancer Agents

1-Piperidinepropanesulfonic acid was used in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as potential anticancer agents. The synthesized compounds demonstrated strong anticancer activity compared to the reference drug doxorubicin (Rehman et al., 2018).

Solvent Properties

Piperidinium ionic liquids, derived from 1-Piperidinepropanesulfonic acid, were synthesized and studied for their solvent properties. The study focused on the influence of alkyl-chain length and functional groups on polarity and other physicochemical parameters (Lee, 2011).

Modulation of AMPA Receptor Gated Currents

1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine, a derivative of 1-Piperidinepropanesulfonic acid, was studied for its effect on AMPA receptor-mediated inward currents. The drug showed a concentration-dependent increase in the decay time of these currents, suggesting its role as a modulator of the AMPA receptor (Arai et al., 1994).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

3-piperidin-1-ylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBKVFJKDDXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150319
Record name Piperidine-1-propanesulphonic acid
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Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Piperidinepropanesulfonic acid

CAS RN

1132-60-1
Record name 1-Piperidinepropanesulfonic acid
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Record name 1-Piperidinepropanesulfonic acid
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Record name Piperidine-1-propanesulphonic acid
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